Disodium cupric ethylenediaminetetraacetate trihydrate
Description
Ethylenediaminetetraacetic acid disodium copper(II) salt trihydrate (chemical formula: C₁₀H₁₂CuN₂Na₂O₈·3H₂O) is a coordination complex formed by the chelation of copper(II) ions with ethylenediaminetetraacetic acid (EDTA) and stabilized by two sodium counterions. The trihydrate form indicates the presence of three water molecules in its crystalline structure. This compound is notable for its stability and ability to maintain copper in a bioavailable form, making it valuable in applications such as electroplating, catalysis, and environmental remediation .
EDTA’s hexadentate ligand structure enables strong binding to Cu²⁺ ions, forming a stable octahedral complex. This property is exploited in industrial processes, including copper plating baths, where it prevents premature precipitation of copper hydroxides by maintaining solubility at high pH .
Properties
CAS No. |
73637-19-1 |
|---|---|
Molecular Formula |
C10H12CuN2Na2O8-2 |
Molecular Weight |
397.74 g/mol |
IUPAC Name |
copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;trihydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;;2*+1/p-4 |
InChI Key |
LWEGEAWFSZTHML-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of ethylenediaminetetraacetic acid disodium copper(II) salt trihydrate typically involves the reaction of copper(II) salts with ethylenediaminetetraacetic acid (EDTA) or its disodium salt under controlled aqueous conditions. The process requires precise pH adjustment and molar ratio control to ensure the formation of the desired copper(II) complex without contamination by other copper species.
- Dissolution of EDTA or its disodium salt in water.
- Preparation of a copper(II) salt solution (commonly copper sulfate or copper nitrate).
- Mixing the two solutions under stirring.
- Adjusting the pH to an optimal range (typically between 2.3 and 6.0) to favor complex formation.
- Crystallization of the copper-EDTA complex.
- Isolation of the crystalline product by filtration, centrifugation, or decantation.
- Drying of the product to obtain the trihydrate form.
Optimal Molar Ratios and pH Conditions
Research indicates that the molar ratio of ethylenediaminetetraacetate to copper(II) is critical for obtaining a pure and homogeneous complex. Experimental data show:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Molar ratio EDTA : Cu(II) | 1.0 : 2.0 to 1.0 : 5.0 | Ratios below 1:2 lead to homogeneous Cu2(EDTA)·5H2O crystals |
| pH range during crystallization | 2.3 to 6.0 (preferably around 4.0) | pH affects solubility and complex stability |
| Yield of EDTA complex (by EDTA) | 46% (at 1:2) to 83% (at 1:3) | Increasing Cu(II) increases yield but also copper salt usage |
| Yield of EDTA complex (by Cu(II)) | 46% (at 1:2) to 61% (at 1:3) | Further increase in Cu(II) ratio gives diminishing returns |
The optimal molar ratio balances product yield and reagent consumption, with 1.0:2.0 to 1.0:5.0 being the most efficient range.
Industrial Scale Synthesis
Industrial production follows the same fundamental chemistry but employs high-purity reagents and rigorous quality control. The reaction is conducted in large reactors with controlled temperature and stirring. The crystallization step is carefully managed to produce uniform crystals of the trihydrate salt. The product is then filtered and dried under controlled conditions to maintain the trihydrate form.
Preparation of EDTA and Its Disodium Salt as Precursors
Since ethylenediaminetetraacetic acid disodium copper(II) salt trihydrate is a copper complex of EDTA disodium salt, the preparation of EDTA disodium salt is a crucial precursor step.
Common methods for EDTA disodium salt preparation include:
Hydroxyacetonitrile method: Ethylenediamine is reacted with sodium hydroxide and hydroxyacetonitrile under controlled heating and stirring, followed by addition of hydrogen peroxide and pH adjustments. Activated carbon is used for decolorization. The reaction mixture is concentrated and crystallized to obtain EDTA disodium salt with high purity and yield.
Step Conditions Mixing ethylenediamine & NaOH Heated to ~85°C with stirring Hydroxyacetonitrile addition Dropwise over 5 hours at 60–130°C Post-reaction treatment Addition of H2O2, pH adjustment to 5–6, activated carbon decolorization, pH adjustment to 3.5–4.5 Crystallization Concentration and cooling to isolate EDTA disodium salt crystals Chloroacetic acid method: Ethylenediamine reacts with chloroacetic acid to form an intermediate, which is then converted to the disodium salt by reaction with sodium hydroxide. The EDTA is synthesized by further reaction with sodium cyanide and hydrogen peroxide, followed by crystallization of the disodium salt.
Crystallization and Isolation of Copper Complex
The copper(II) complex is crystallized from the aqueous solution after mixing copper(II) salts with EDTA disodium salt under optimal pH and molar ratios. The crystallization step is essential to obtain the trihydrate form. The precipitate is separated by vacuum filtration or centrifugation and dried in air to retain the trihydrate water molecules.
Data Tables Summarizing Preparation Parameters
Research Discoveries and Notes
- The molar ratio of EDTA to copper(II) is crucial for product purity; ratios less than 1:2 lead to pure Cu2(EDTA)·5H2O crystals without contamination by other copper compounds.
- pH control during crystallization significantly affects the yield and homogeneity of the copper complex.
- The hydroxyacetonitrile method for EDTA disodium salt synthesis offers advantages of lower production cost and high product quality compared to older methods.
- Activated carbon treatment is effective for decolorizing the reaction mixture, improving the final product's appearance and purity.
- The copper complex is stable as a trihydrate, and drying conditions must be controlled to maintain this hydration state.
Chemical Reactions Analysis
Chelation and Metal Ion Displacement Reactions
The compound’s primary reactivity involves metal-ligand coordination dynamics:
Reaction with competing metal ions :
-
Stability constants (log K) for EDTA complexes :
Metal Ion log K Cu²⁺ 18.8 Fe³⁺ 25.1 Zn²⁺ 16.5 Pb²⁺ 18.0 This table shows that Fe³⁺ displaces Cu²⁺ from the EDTA complex due to higher stability, a reaction exploited in wastewater treatment for heavy metal sequestration .
Kinetic studies :
-
Displacement by Fe³⁺ occurs within seconds at pH 3–5, while Zn²⁺ requires hours under neutral conditions .
pH-Dependent Behavior
The compound’s reactivity is highly pH-sensitive:
Acidic conditions (pH < 2) :
-
Protonation of EDTA carboxylates destabilizes the Cu²⁺ complex:
This releases free Cu²⁺ ions, as observed in gastric fluid simulations .
Alkaline conditions (pH > 10) :
-
Hydrolysis of Cu²⁺ occurs, forming Cu(OH)₂ precipitates unless stabilized by excess EDTA.
Redox Reactions
The Cu²⁺ center participates in electron-transfer processes:
Reduction by ascorbic acid :
Oxidation by hydrogen peroxide :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Step 1 (30–150°C) : Loss of 3 hydration water molecules (~13% mass loss).
-
Step 2 (250–400°C) : EDTA ligand decomposition, releasing CO₂ and NH₃ .
Reactivity with Metals and Bases
With aluminum :
With strong bases (e.g., NaOH) :
Environmental Degradation
Scientific Research Applications
Medical Applications
1.1 Chelation Therapy
Disodium copper ethylenediaminetetraacetate is used in chelation therapy to treat heavy metal poisoning, including lead and mercury. The compound binds to toxic metals, facilitating their excretion from the body. This application has been particularly significant in cases of chronic exposure to heavy metals, where the accumulation can lead to severe health issues .
1.2 Diagnostic Imaging
The compound has been explored for its potential in diagnostic imaging techniques, such as magnetic resonance imaging (MRI) and X-ray diagnostics. By forming complexes with certain metal ions, it enhances the contrast in imaging studies, thereby improving diagnostic accuracy .
1.3 Treatment of Wilson's Disease
Ethylenediaminetetraacetic acid disodium copper(II) salt trihydrate has shown promise in managing Wilson's disease, a genetic disorder that leads to excessive copper accumulation in the body. The chelating properties help reduce copper levels, alleviating symptoms and preventing organ damage .
Agricultural Applications
2.1 Micronutrient Supplementation
In agriculture, disodium copper ethylenediaminetetraacetate serves as a micronutrient supplement in fertilizers. It provides essential copper ions necessary for plant growth and development. The compound's chelating ability ensures that copper remains bioavailable to plants even in alkaline soils where it might otherwise precipitate .
2.2 Pest Control
The compound has been investigated for its potential use in pest control formulations. By chelating essential metal ions required for pest survival, it can disrupt metabolic processes in target organisms .
Analytical Chemistry Applications
3.1 Metal Ion Analysis
Disodium copper ethylenediaminetetraacetate is widely used as a reagent in analytical chemistry for the detection and quantification of metal ions in various samples. Its ability to form stable complexes with metals allows for accurate measurements using techniques such as spectrophotometry and chromatography .
3.2 Blood Sample Preservation
In clinical laboratories, the compound is utilized as an anticoagulant in blood collection tubes. By chelating calcium ions present in blood samples, it prevents coagulation and preserves the morphology of blood cells for accurate analysis .
Case Study 1: Treatment of Heavy Metal Poisoning
A study conducted on patients with chronic lead exposure demonstrated significant reductions in blood lead levels following treatment with disodium copper ethylenediaminetetraacetate. The therapy resulted in improved neurological function and reduced symptoms associated with lead toxicity .
Case Study 2: Agricultural Yield Improvement
Research on the application of disodium copper ethylenediaminetetraacetate as a micronutrient supplement showed an increase in crop yields by up to 30% in copper-deficient soils. The study highlighted the importance of proper nutrient management for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of COPPER DISODIUM2-[2-[BIS(2-OXIDO-2-OXOETHYL)AMINO]ETHYL-(2-OXIDO-2-OXOETHYL)AMINO]ACETATE involves the interaction of the copper center with molecular targets. The copper ion can participate in redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar EDTA-Metal Complexes
EDTA forms stable complexes with various metal ions, differing in counterions, hydration states, and metal-ligand stability constants. Below is a detailed comparison with structurally related compounds:
Table 1: Key Properties of EDTA-Metal Complexes
| Compound Name | Metal Ion | Counterion(s) | Hydration | Solubility (Water) | Stability Constant (log K) | Primary Applications |
|---|---|---|---|---|---|---|
| EDTA disodium copper(II) salt trihydrate | Cu²⁺ | 2 Na⁺ | 3 H₂O | High | 18.8 | Electroplating, catalysis |
| EDTA disodium zinc salt hydrate | Zn²⁺ | 2 Na⁺ | Variable | High | 16.5 | Pharmaceuticals, cosmetics |
| EDTA manganese disodium salt trihydrate | Mn²⁺ | 2 Na⁺ | 3 H₂O | Moderate | 13.8 | Agriculture, nutrient supplements |
| EDTA iron(III) sodium salt trihydrate | Fe³⁺ | 1 Na⁺ | 3 H₂O | Moderate | 25.1 | Food fortification, wastewater treatment |
| EDTA trisodium salt trihydrate | N/A | 3 Na⁺ | 3 H₂O | Very high | N/A | Buffer solutions, metal chelation |
Structural and Stability Differences
- Metal Ion Specificity: The Cu²⁺ complex exhibits a higher stability constant (log K = 18.8) compared to Zn²⁺ (16.5) and Mn²⁺ (13.8), reflecting EDTA’s stronger affinity for transition metals like copper and iron .
Hydration and Solubility :
- The trihydrate form of Cu-EDTA enhances its solubility in aqueous solutions compared to anhydrous variants. In contrast, trisodium EDTA (without a metal ion) has superior solubility due to three sodium ions .
- Zinc-EDTA complexes are often used in liquid formulations (e.g., eye drops) due to their consistent hydrous structure and biocompatibility .
Research Findings and Data Highlights
- Electroplating Efficiency: Cu-EDTA-based plating solutions achieve 95% coating uniformity on non-conductive surfaces, outperforming citrate or tartrate-based systems .
- Environmental Impact : Lower EDTA concentrations (0.005 M) are recommended for soil remediation to balance cost and efficiency, minimizing secondary contamination .
- Catalytic Performance : Cu-EDTA-derived single-atom catalysts show 92% selectivity in CO₂ reduction reactions, attributed to the stable Cu-N₄ coordination structure .
Q & A
Q. How to address conflicting results in catalytic activity studies for oxidation reactions?
- Methodological Answer : Variations in Cu²⁺ accessibility due to aggregation or ligand dissociation can cause inconsistencies. Use dynamic light scattering (DLS) to assess particle size and EPR spectroscopy to confirm Cu²⁺ coordination. Pre-activate the catalyst with H₂O₂ to ensure active site availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
